Sclareol glycol

Description

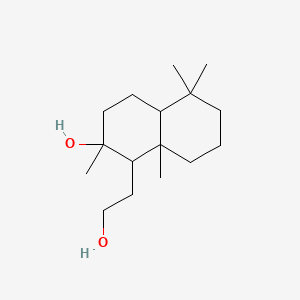

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIALTZSQORJYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866517 | |

| Record name | 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55881-96-4 | |

| Record name | Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthaleneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55881-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclareol glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055881964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthalene-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sclareol Glycol

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Sclareol glycol, a significant diterpenoid in various industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical data, field-proven insights, and detailed experimental methodologies.

Introduction: Understanding this compound

This compound, a derivative of the naturally occurring diterpene sclareol, is a key intermediate in the synthesis of high-value compounds, most notably Ambroxide, a sought-after fragrance ingredient. The term "this compound" most commonly refers to the diol formed by the modification of the side chain of sclareol. For the purposes of this guide, we will focus on the isomer with the IUPAC name (1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol . Understanding the physicochemical properties of this molecule is paramount for its efficient synthesis, purification, and application.

Part 1: Core Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various chemical and biological systems. These properties are crucial for process optimization, formulation development, and predicting its biological activity.

Chemical and Physical Identity

A summary of the key identification and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | (1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | [1] |

| CAS Number | 38419-75-9 | [2] |

| Molecular Formula | C₁₆H₃₀O₂ | [2] |

| Molecular Weight | 254.41 g/mol | [2] |

| Appearance | White crystalline solid (typical) | |

| Melting Point | 132.2-133.0°C | [2] |

| Boiling Point | 315.3 ± 10.0°C at 760 mmHg | [2] |

| Density | 0.970 ± 0.06 g/cm³ | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction, and purification. As a diol with a large hydrocarbon backbone, it exhibits amphiphilic character, though its overall solubility is weighted towards less polar solvents.

| Solvent | Solubility | Notes | Source(s) |

| Water | Sparingly soluble | The presence of two hydroxyl groups allows for some aqueous solubility, but the large hydrophobic diterpene structure limits it. | [3] |

| Ethanol | Soluble | The hydroxyl groups of ethanol can hydrogen bond with those of this compound, facilitating dissolution. | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for polar and nonpolar compounds, readily dissolves this compound. | [4] |

| Chloroform | Soluble | [5] | |

| Dichloromethane | Soluble | [5] | |

| Ethyl Acetate | Soluble | [5] | |

| Acetone | Soluble | [5] |

The solubility in organic solvents is crucial for extraction and purification processes, such as column chromatography.

Part 2: Synthesis and Purification of this compound

This compound is primarily synthesized from sclareol, which is extracted from clary sage (Salvia sclarea). Both chemical and biotechnological routes are employed for this transformation.

Chemical Synthesis

Chemical synthesis offers a direct route to this compound, often involving the oxidation of the vinyl group of sclareol.

Caption: Chemical synthesis of this compound from Sclareol.

-

Dissolution: Dissolve sclareol in a suitable organic solvent (e.g., a mixture of tert-butanol, acetone, and water).

-

Oxidation: To the stirred solution, add an oxidizing agent such as N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsO₄) at room temperature. Alternatively, cold, dilute, and alkaline potassium permanganate (KMnO₄) can be used, though this may lead to lower yields and more side products.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (sclareol) is consumed.

-

Quenching: Quench the reaction by adding a reducing agent like sodium sulfite or sodium bisulfite.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Biotransformation

Biotechnological production of this compound from sclareol is an environmentally friendly alternative that often provides high stereoselectivity. The yeast Hyphozyma roseonigra is a well-documented microorganism capable of this biotransformation.[4]

Caption: Biotransformation of Sclareol to this compound.

-

Culture Preparation: Cultivate Hyphozyma roseonigra in a suitable growth medium until a sufficient cell density is reached.

-

Resting Cell Suspension: Harvest the cells by centrifugation and wash them with a buffer to prepare a resting cell suspension.

-

Biotransformation: Add sclareol (often dissolved in a co-solvent to aid dispersion) to the resting cell suspension and incubate under controlled conditions (temperature, pH, and aeration).

-

Monitoring: Monitor the conversion of sclareol to this compound over time using techniques like GC-FID or LC-MS.[4][6]

-

Extraction: Once the reaction is complete, extract the product from the culture medium using an organic solvent like ethyl acetate.

-

Purification: Purify the extracted this compound using column chromatography.

Part 3: Analytical Characterization

Accurate characterization of this compound is essential for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and quantification of this compound.

Caption: Analytical workflow for the characterization of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

-

Detection: UV detection is possible if a chromophore is present or derivatization is performed. RI detection is a more universal approach for non-chromophoric compounds like this compound.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[7]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to elute the compound, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Injection: The sample, dissolved in a volatile organic solvent, is injected into the GC. Derivatization (e.g., silylation) may be necessary to increase volatility and improve peak shape.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded.

Spectroscopic Data

Spectroscopic methods provide detailed structural information about the this compound molecule.

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups, the methylene and methine protons of the decalin ring system, and the protons of the dihydroxyethyl side chain. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 16 carbon atoms in the molecule. The chemical shifts will be indicative of the type of carbon (methyl, methylene, methine, or quaternary) and its chemical environment. PubChem provides computed ¹³C NMR data for this compound.[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. In GC-MS with EI, the molecular ion peak (M⁺) may be weak or absent due to fragmentation. Characteristic fragment ions will arise from the cleavage of the side chain and the decalin ring system.

The IR spectrum of this compound will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations will appear in the 1000-1200 cm⁻¹ region.

Conclusion

The physicochemical properties of this compound are fundamental to its successful application in various fields. This guide has provided a comprehensive overview of its key characteristics, from its chemical identity and solubility to its synthesis and analytical characterization. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals working with this important diterpenoid. A thorough understanding and application of this knowledge will enable the development of more efficient and sustainable processes for the production and utilization of this compound.

References

-

Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra. (URL: [Link])

- Method for producing sclareol. (URL: )

-

This compound | CAS:38419-75-9 | Diterpenoids | High Purity. (URL: [Link])

-

¹H and ¹³C NMR Spectra. (URL: [Link])

-

This compound | C16H30O2 | CID 11107904. (URL: [Link])

-

Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger. (URL: [Link])

- Purific

-

GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration. (URL: [Link])

-

About a Practical Synthesis of Ambrox® from Sclareol: a New Preparation of a Ketone Key Intermediate and a Close Look at its Baeyer–Villiger Oxidation. (URL: [Link])

- Method for extracting and purifying sclareol from sclareol ferment

-

Purification of sclareol by supercritical CO2 fractionation process. (URL: [Link])

-

This compound decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthalene ethanol. (URL: [Link])

-

(1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | C20H36O2 | CID 73114. (URL: [Link])

-

(PDF) Gas chromatographic profiling of the biocatalytic conversion of sclareol to ambradiol by Hyphozyma roseoniger. (URL: [Link])

-

An HPLC Method for the Analysis of Glycerol and Other Glycols in Soap. (URL: [Link])

-

Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025. (URL: [Link])

-

Microbial transformation of sclareolide. (URL: [Link])

-

HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. (URL: [Link])

-

Recycling of Sclareolide in the Crystallization Mother Liquid of Sclareolide by Adsorption and Chromatography. (URL: [Link])

-

1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl- | C12H20O | CID 572854. (URL: [Link])

-

(1R,4aR,8aR)-2,5,5,8a-Tetramethyl-4,5,6,7,8,8a-hexahydro-1H-1,4a-methanonaphthalene, rel- | C15H24 | CID 91710306. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Toward a biosynthetic route to sclareol and amber odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1R,2R,8S,8Ar)-8-hydroxy-1-(2-hydroxyethyl)-1,2,5,5-tetramethyl-cis-decalin | C16H30O2 | CID 6420609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2009101126A9 - Method for producing sclareol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Sclareol glycol mechanism of action in neuronal cells

An In-depth Technical Guide to the Putative Mechanisms of Action of Sclareol Glycol and its Precursor, Sclareol, in Neuronal Cells

Executive Summary

This technical guide provides a detailed examination of the current scientific understanding of the neuroactive properties of the diterpene sclareol and its derivative, this compound. Directed at researchers, scientists, and drug development professionals, this document synthesizes findings from preclinical studies to elucidate potential mechanisms of action within neuronal and glial cells. While research on this compound is nascent, this guide explores its known proconvulsant activity. In contrast, its precursor, sclareol, has been more extensively studied and demonstrates significant neuroprotective potential through multiple pathways. This guide details these mechanisms, including the modulation of L-type calcium channels, inhibition of key inflammatory signaling cascades like NF-κB, and interaction with MAPK and PI3K/AKT pathways. We provide not only a narrative of these actions but also the causality behind experimental choices and detailed protocols for key validation assays, aiming to equip researchers with the foundational knowledge required for further investigation.

The this compound Enigma: A Divergence from its Precursor

Scientific literature on the specific mechanism of action of this compound in neuronal cells is exceptionally limited. The primary available research presents a pharmacological profile that starkly contrasts with its more widely studied precursor, sclareol.

An investigation into the anticonvulsant properties of various diterpenes revealed that this compound, unlike other compounds in its class, exhibits a proconvulsant effect in mice when administered with the convulsant agent pentylenetetrazol (PTZ).[1] This action was characterized by an increase in the number of mice experiencing convulsions and a reduction in seizure latency.[1] Critically, the study determined that this effect is not mediated through central benzodiazepine receptors , as this compound did not inhibit the binding of [3H]-diazepam to hippocampal homogenates.[1] The authors hypothesize that its mechanism may involve the stimulation of adenylate cyclase, leading to an increase in 3',5'-AMP availability, though this remains to be conclusively demonstrated.[1]

This finding positions this compound as a compound of interest for studying seizure mechanisms, but it diverges from the neuroprotective narrative established for its parent compound, sclareol. Given this divergence and the scarcity of further data on this compound, the remainder of this guide will focus on the well-documented neuropharmacological actions of sclareol, providing a critical foundation for any researcher investigating this class of diterpenes.

Sclareol: A Multi-Target Neuroprotective Agent

Sclareol, a bicyclic diterpene alcohol found in plants like Salvia sclarea, has emerged as a promising neuroprotective compound in models of both Parkinson's Disease (PD) and Alzheimer's Disease (AD).[2][3] Its therapeutic potential appears to stem from its ability to modulate multiple, distinct signaling pathways involved in neuronal excitability, inflammation, and cell survival.

Modulation of L-type Voltage-Gated Calcium Channels (Caᵥ1.3)

A primary mechanism underlying sclareol's neuroprotective effect, particularly in the context of Parkinson's Disease, is its function as an antagonist of the Caᵥ1.3 L-type voltage-gated calcium channel.[4][5]

Causality and Rationale: The selective loss of substantia nigra dopaminergic (SNc DA) neurons in PD is linked to excessive, activity-related Ca²⁺ oscillations, which are partly mediated by Caᵥ1.3 channels.[4][5] These channels contribute to autonomous pacemaking in SNc DA neurons, and sustained calcium influx can lead to mitochondrial stress and apoptosis. Therefore, selectively blocking Caᵥ1.3 channels without significantly affecting Caᵥ1.2 channels (which are crucial for cardiovascular function) is a key therapeutic strategy.[4]

Studies have demonstrated that sclareol inhibits Caᵥ1.3 more potently than Caᵥ1.2, leading to a significant decrease in the excitability of SNc DA neurons.[4] Whole-cell patch-clamp recordings showed that sclareol application leads to neuronal hyperpolarization and a decreased firing response to current injections.[4] In a 6-hydroxydopamine (6-OHDA)-induced mouse model of PD, daily administration of sclareol reduced the loss of dopaminergic neurons, protected striatal network dynamics, and preserved motor performance.[4][6]

Signaling Pathway: Sclareol as a Caᵥ1.3 Antagonist

Inhibition of Microglial Inflammation via CDK9/NF-κB Pathway

In the context of Alzheimer's Disease, sclareol demonstrates neuroprotective effects by mitigating neuroinflammation, a key component of AD pathology.[7] The primary cellular targets for this anti-inflammatory action are microglia, the resident immune cells of the central nervous system.

Causality and Rationale: Chronic activation of microglia leads to the excessive release of pro-inflammatory mediators, which creates a neurotoxic environment and contributes to neuronal damage and cognitive decline in AD.[7][8] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation is controlled by multiple upstream kinases, including Cyclin-dependent kinase 9 (CDK9). Targeting this pathway to suppress microglial activation is a promising therapeutic approach.

A recent study demonstrated that sclareol can cross the blood-brain barrier and significantly inhibit the release of pro-inflammatory mediators in AD model mice, resulting in reduced neuronal damage and improved cognitive function.[7] Mechanistically, sclareol was found to directly interact with and inhibit CDK9. This inhibition prevents the subsequent activation of the NF-κB signaling pathway, thereby reducing the inflammatory activation of microglia.[7]

Signaling Pathway: Sclareol's Anti-Inflammatory Mechanism

Modulation of MAPK and PI3K/AKT Signaling Pathways

Further studies, primarily in non-neuronal contexts but with high relevance to neuronal cell biology, have implicated sclareol in the modulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways.[9][10]

Causality and Rationale: The MAPK and PI3K/AKT pathways are central signaling cascades that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation.[11] Dysregulation of these pathways is a hallmark of many neurodegenerative diseases. The MAPK family (including ERK, JNK, and p38) and the NF-κB pathway are deeply interconnected in mediating inflammatory responses.[9] The PI3K/AKT pathway is a critical pro-survival cascade, and its activation often protects neurons from apoptotic cell death.[10][11]

In models of diabetic nephropathy, sclareol was shown to inhibit the activation of both MAPKs and NF-κB, leading to reduced fibrosis and inflammation.[9] In ocular neovascularization models, sclareol inhibited pathological angiogenesis by modulating the PI3K-AKT-FOXO1 pathway.[10] Given the universal importance of these pathways in cell health, it is highly probable that these mechanisms contribute to sclareol's neuroprotective effects by suppressing inflammatory signaling and promoting neuronal survival.

Methodologies for Mechanistic Elucidation

Validating the mechanisms of action for a compound like sclareol requires a suite of robust in vitro and in vivo assays. The following section details the workflows for key experiments essential for investigating its effects on apoptosis, signaling pathways, and neuroinflammation.

Assessment of Apoptosis: Caspase-3 Activity Assay

To determine if sclareol's neuroprotective effects involve the inhibition of apoptosis, a direct measure of effector caspase activity is essential. The Caspase-3/7 activity assay is a gold standard.

Experimental Rationale: Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation leads to the cleavage of critical cellular proteins and cell death. Measuring its activity provides a direct readout of the commitment of a cell to apoptosis. This assay is based on a substrate, typically containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3, releasing a detectable signal (colorimetric, fluorometric, or luminescent).[12][13]

Experimental Workflow: Caspase-3 Colorimetric Assay

Step-by-Step Protocol (Colorimetric):

-

Cell Seeding and Treatment: Plate neuronal cells in a multi-well format. Once adhered, treat cells with an apoptotic stimulus (e.g., MPP⁺, 6-OHDA) with and without various concentrations of sclareol for a predetermined time (e.g., 24 hours). Include an untreated control group.

-

Cell Lysis: Harvest the cells and centrifuge. Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10 minutes.[13]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[14]

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay) to ensure equal protein loading in the assay.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add reaction buffer containing DTT and the colorimetric substrate DEVD-pNA (p-nitroanilide).[14]

-

Incubation: Incubate the plate at 37°C for 1-2 hours. Active Caspase-3 will cleave the substrate, releasing the yellow chromophore p-NA.

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader.[13] The absorbance is directly proportional to the Caspase-3 activity.

Analysis of Signaling Pathways: Western Blot

Western blotting is indispensable for validating the effect of sclareol on specific signaling proteins, such as the phosphorylation (activation) status of AKT, ERK, and the levels of NF-κB.

Experimental Rationale: This technique allows for the detection and quantification of specific proteins within a complex mixture. By using antibodies that specifically recognize the phosphorylated (active) forms of kinases like Akt (at Ser473) and ERK (at Thr202/Tyr204), one can directly assess the impact of a compound on pathway activation.[15][16] Normalizing these signals to the total amount of the respective protein ensures that observed changes are due to altered activation state, not changes in protein expression.

Step-by-Step Protocol Summary:

-

Sample Preparation: Treat neuronal cells as described above. Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. Quantify protein concentration.[15]

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[15]

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-Akt (Ser473) or anti-NF-κB p65).[15][16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Signal Detection: Add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured by an imaging system.[16]

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) or for the total protein (e.g., total Akt) to normalize the data.[15]

Assessment of Neuroinflammation: In Vitro Co-culture Models

To study sclareol's anti-inflammatory effects, in vitro models that recapitulate neuron-glia interactions are essential. Neuron-microglia co-cultures are particularly effective.[18][19]

Experimental Rationale: Neuroinflammation is not a neuron-centric process; it is driven by glial cells, primarily microglia.[18] To model this, primary neurons are co-cultured with either primary microglia or a microglial cell line (e.g., BV-2).[20][21] An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to activate the microglia. The subsequent release of inflammatory cytokines and their effect on neuronal viability can then be measured. Sclareol's ability to prevent microglial activation and protect neurons can be quantified in this system.[19]

Step-by-Step Protocol Summary:

-

Culture Primary Neurons: Isolate and culture primary cortical or hippocampal neurons.

-

Establish Co-culture: Add microglial cells (e.g., BV-2 cell line) on top of the established neuronal culture at a defined ratio (e.g., 1:5 microglia to neurons).[19]

-

Treatment: Pre-treat the co-cultures with sclareol for 1-2 hours.

-

Inflammatory Challenge: Add an inflammatory stimulus (e.g., 100 ng/mL LPS) to activate the microglia.[19]

-

Endpoint Analysis (24-48 hours post-stimulus):

-

Measure Cytokine Release: Collect the culture supernatant and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex bead array.[22]

-

Assess Neuronal Viability: Quantify neuronal survival using immunocytochemistry (e.g., staining for neuron-specific markers like NeuN or MAP2) or by measuring lactate dehydrogenase (LDH) release into the medium as a marker of cell death.

-

Analyze Microglial Morphology: Image the cells to observe changes in microglial morphology from a resting (ramified) to an activated (amoeboid) state.

-

Quantitative Data Summary

The following table summarizes key quantitative findings from the literature regarding sclareol's bioactivity.

| Parameter | Finding | Cell/Model System | Source |

| Caᵥ1.3 Inhibition | Significantly decreased firing responses of SNc DA neurons | Whole-cell patch-clamp | [4] |

| Neuronal Hyperpolarization | -62 ± 2 mV vs -80 ± 2 mV (p = 0.0001) after 10 µM sclareol | SNc DA neurons | [4] |

| In Vivo Neuroprotection | Reduced dopaminergic neuronal loss in 6-OHDA mouse model | C57BL/6 mice | [4][6] |

| Anti-inflammatory Effect | Significantly inhibited release of proinflammatory mediators | APP/PS1 AD model mice | [7] |

| CDK9 Interaction | Directly interacts with and inhibits CDK9 | In vitro binding assays | [7] |

| MAPK/NF-κB Inhibition | Inhibited high glucose-induced activation of MAPKs and NF-κB | SV40 cells | [9] |

Conclusion and Future Directions

The available evidence paints a compelling picture of sclareol as a multi-target neuroprotective agent with therapeutic potential for complex neurodegenerative diseases. Its ability to concurrently quell excitotoxicity via Caᵥ1.3 antagonism and suppress neuroinflammation through CDK9/NF-κB inhibition represents a powerful combination of mechanisms. In contrast, its derivative, this compound, displays a proconvulsant profile in the single study available, highlighting the critical importance of specific chemical structures in determining biological activity.

For drug development professionals and researchers, the path forward involves several key steps:

-

Deconvoluting this compound's Mechanism: Further investigation is urgently needed to confirm the putative adenylate cyclase mechanism of this compound and to explore its effects on other neuronal targets.

-

Head-to-Head Comparison: Direct, systematic comparison of sclareol and this compound in a standardized panel of neuronal assays (e.g., calcium imaging, neuroinflammation models, seizure liability models) is required to understand their structure-activity relationship.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Rigorous PK/PD and toxicology studies are necessary to evaluate the drug-like properties of sclareol and determine its suitability for clinical development.

-

Exploring Synergy: Given its multi-target nature, investigating sclareol in combination with other therapeutic agents could reveal synergistic effects in treating neurodegenerative disorders.

This guide provides a foundational framework based on current knowledge, offering both mechanistic insights and practical experimental workflows to facilitate the continued exploration of these promising natural compounds.

References

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link][13]

-

Wang, T., et al. (2022). Identification of Sclareol As a Natural Neuroprotective Cav1.3‐Antagonist Using Synthetic Parkinson‐Mimetic Gene Circuits and Computer‐Aided Drug Discovery. Advanced Science, 9(3), 2103658. Retrieved from [Link][4]

-

Hendriks, J. J. A., et al. (2019). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience, 13, 58. Retrieved from [Link][18]

-

Subedi, L., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 638679. Retrieved from [Link][20]

-

CeBioND Consortium. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Tissue Research, 373(1), 1-21. Retrieved from [Link][23]

-

Dagda, R. K., & Das Banerjee, T. (2015). Caspase Protocols in Mice. In Mitochondrial Medicine (pp. 225-241). Humana Press. Retrieved from [Link][24]

-

Nicholls, D. G., & Polster, B. M. (Eds.). (2019). Techniques to Investigate Mitochondrial Function in Neurons. Humana Press. Retrieved from [Link][25]

-

Wang, T., et al. (2022). Identification of Sclareol As a Natural Neuroprotective Ca v 1.3‐Antagonist Using Synthetic Parkinson‐Mimetic Gene Circuits and Computer‐Aided Drug Discovery. ResearchGate. Retrieved from [Link][6]

-

Tang, H., et al. (2025). Sclareol improves the pathology of Alzheimer's disease by inhibiting microglial inflammation via interacting with CDK9. Phytomedicine, 139, 156504. Retrieved from [Link][7]

-

Kumar, A., & Bamm, V. V. (2019). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. Methods in Molecular Biology, 1880, 565-578. Retrieved from [Link][26]

-

Wang, T., et al. (2022). Identification of Sclareol As a Natural Neuroprotective Cav 1.3-Antagonist Using Synthetic Parkinson-Mimetic Gene Circuits and Computer-Aided Drug Discovery. PubMed. Retrieved from [Link][5]

-

Subedi, L., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. PMC - PubMed Central. Retrieved from [Link][21]

-

Calvo-Rodriguez, M., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. Retrieved from [Link][19]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link][14]

-

Dagda, R. K., et al. (2018). Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture. Analytical Biochemistry, 552, 44-55. Retrieved from [Link][27]

-

Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link][22]

-

Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 159-168. Retrieved from [Link][16]

-

Li, D., et al. (2022). The bioactivities of sclareol: A mini review. Frontiers in Pharmacology, 13, 1008929. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Sclareol exhibits in vivo neuroprotective effects against.... Retrieved from [Link][28]

-

RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from [Link][29]

-

Xia, M., & Sakamuru, S. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1434, 137-147. Retrieved from [Link][30]

-

JoVE. (2022). Mitochondrial Transport and Morphology Analysis in Neurons | Protocol Preview. Retrieved from [Link][31]

-

Bio-protocol. (2023). AKT and ERK Pathways Analysis. Retrieved from [Link][32]

-

Unknown. (n.d.). Basic Western Blot Protocol AKT. Retrieved from [Link][17]

-

Li, D., et al. (2022). The bioactivities of sclareol: A mini review. ResearchGate. Retrieved from [Link][3]

-

Tang, H., et al. (2025). Sclareol improves the pathology of Alzheimer's disease by inhibiting microglial inflammation via interacting with CDK9. ResearchGate. Retrieved from [Link][8]

-

Georgieva, J., et al. (1998). The effects of the diterpene this compound on seizures do not depend on central benzodiazepine receptors. Pharmacological Research, 38(3), 191-196. Retrieved from [Link][1]

-

ETH Zurich Research Collection. (2022). Identification of Sclareol As a Natural Neuroprotective Caᵥ1.3-Antagonist Using Synthetic Parkinson-Mimetic Gene Circuits and Computer-Aided Drug Discovery. Retrieved from [Link][33]

-

Ullah, I., et al. (2025). Caffeine and sclareol take the edge off the sedative effects of linalool, possibly through the GABAA interaction pathway: molecular insights through in vivo and in silico studies. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link][34]

-

ResearchGate. (n.d.). (A) Western blot analysis of AKT, MEK, and ERK phosphorylation in the.... Retrieved from [Link][35]

-

Wang, Y., et al. (2022). Sclareol ameliorates hyperglycemia-induced renal injury through inhibiting the MAPK/NF-κB signaling pathway. Phytotherapy Research, 36(6), 2535-2546. Retrieved from [Link][9]

-

Fundação de Amparo à Pesquisa do Estado de São Paulo. (2025). Simple molecule shows remarkable Alzheimer's reversal in rats. ScienceDaily. Retrieved from [Link][36]

-

Li, D., et al. (2025). Comprehensive multi-omics and pharmacokinetics reveal sclareol's role in inhibiting ocular neovascularization. Phytomedicine, 139, 156817. Retrieved from [Link][10]

-

Zhang, Y., et al. (2022). Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets. Frontiers in Pharmacology, 13, 854823. Retrieved from [Link][11]

Sources

- 1. The effects of the diterpene this compound on seizures do not depend on central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Sclareol As a Natural Neuroprotective Cav1.3‐Antagonist Using Synthetic Parkinson‐Mimetic Gene Circuits and Computer‐Aided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Sclareol As a Natural Neuroprotective Cav 1.3-Antagonist Using Synthetic Parkinson-Mimetic Gene Circuits and Computer-Aided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sclareol improves the pathology of Alzheimer's disease by inhibiting microglial inflammation via interacting with CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sclareol ameliorates hyperglycemia-induced renal injury through inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive multi-omics and pharmacokinetics reveal sclareol's role in inhibiting ocular neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. mpbio.com [mpbio.com]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]

- 21. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cellectricon.com [cellectricon.com]

- 23. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. [vivo.weill.cornell.edu]

- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. search.library.ucsf.edu [search.library.ucsf.edu]

- 26. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. raybiotech.com [raybiotech.com]

- 30. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. bio-protocol.org [bio-protocol.org]

- 33. research-collection.ethz.ch [research-collection.ethz.ch]

- 34. Caffeine and sclareol take the edge off the sedative effects of linalool, possibly through the GABAA interaction pathway: molecular insights through in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. sciencedaily.com [sciencedaily.com]

A Comprehensive Technical Guide to the Biological Activity Screening of Sclareolide

Executive Summary

Sclareolide is a naturally occurring sesquiterpene lactone primarily isolated from Salvia sclarea (clary sage).[1][2] Initially recognized for its use in the fragrance and food industries, sclareolide has garnered significant scientific interest due to its diverse and potent biological activities.[2][3] Emerging research has highlighted its robust anticancer, antimicrobial, and anti-inflammatory potential, positioning it as a valuable scaffold for drug discovery and development.[2][4][5] This technical guide provides an in-depth framework for researchers and drug development professionals to systematically screen and characterize the biological activities of sclareolide. It moves beyond simple protocols to explain the scientific causality behind experimental choices, offering a self-validating system for generating reliable and reproducible data. The guide is structured into three core investigative pillars: anticancer, antimicrobial, and anti-inflammatory activities, providing detailed methodologies, data interpretation insights, and visual workflows to facilitate a comprehensive evaluation of this promising natural product.

Part 1: Introduction to Sclareolide

Chemical Properties and Natural Occurrence

Sclareolide (C₁₆H₂₆O₂) is a bicyclic diterpene lactone derived from various plant sources, most notably clary sage (Salvia sclarea), but also found in Salvia yosgadensis and cigar tobacco.[1][6] It is a close structural analog and a key intermediate in the synthesis of Ambrox from its precursor, sclareol, another bioactive diterpene.[1][7] Its unique chemical structure makes it a versatile template for the synthesis of novel derivatives with potentially enhanced therapeutic properties.[2][3]

Rationale for Screening: A Triad of Therapeutic Potential

The scientific impetus for screening sclareolide is built on a foundation of compelling preclinical evidence across three critical therapeutic areas:

-

Oncology: Sclareolide demonstrates significant cytotoxic and cytostatic effects against a wide range of human cancer cell lines, including breast, colon, pancreatic, and leukemia cells.[2][4] Its mechanisms are multifaceted, involving the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[4][7][8]

-

Infectious Disease: The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[5][9] Furthermore, its antifungal properties, particularly against opportunistic pathogens like Cryptococcus neoformans, are being actively investigated.[10][11]

-

Inflammation: While much of the anti-inflammatory work has focused on its precursor, sclareol, the shared structural backbone suggests a strong rationale for investigating sclareolide. Sclareol is known to suppress key inflammatory pathways, including NF-κB and MAPK signaling, and inhibit the production of inflammatory mediators.[7][8]

This guide provides the necessary workflows to validate and expand upon these reported activities.

Part 2: Anticancer Activity Screening Cascade

Scientific Rationale: Interrogating the Hallmarks of Cancer

The primary goal of anticancer screening is to identify compounds that can selectively inhibit the growth and survival of cancer cells.[12][13] Our screening cascade for sclareolide is designed to first establish its cytotoxic potential and then to dissect the underlying mechanisms. We begin with broad cytotoxicity assays to determine effective concentration ranges and then proceed to more sophisticated assays to investigate its effects on apoptosis and cell cycle progression—two critical hallmarks of cancer that sclareolide is reported to modulate.[4][7][8]

Experimental Workflow for Anticancer Screening

The following workflow provides a logical progression from high-throughput screening to detailed mechanistic studies.

Caption: A logical workflow for evaluating the anticancer properties of sclareolide.

Primary Screening: Cytotoxicity and Cell Viability Assays

The initial step is to quantify the dose-dependent effect of sclareolide on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. Colorimetric assays like MTT, which measure metabolic activity, are widely used for natural products.[14]

Protocol: MTT Assay for IC50 Determination

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of sclareolide in complete culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Replace the old medium with 100 µL of the sclareolide-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The principle relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Data Presentation: Sclareolide Cytotoxicity Profile

| Cell Line | Cancer Type | IC50 (µM) after 48h |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 10.8 ± 0.6 |

| MV4-11 | Acute Myeloid Leukemia | 4.5 ± 0.3 |

| HCT116 | Colon Cancer | Value to be determined |

| MCF-7 | Breast Cancer | Value to be determined |

Data for K562 and MV4-11 are representative values from existing literature.[15]

Mechanistic Elucidation: Apoptosis Induction

A key anticancer mechanism of sclareolide is the induction of apoptosis.[4] This is often mediated through the intrinsic (mitochondrial) pathway, which involves a shift in the ratio of pro-apoptotic (BAX) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation.[4]

Signaling Pathway of Sclareolide-Induced Apoptosis

Caption: Sclareolide induces apoptosis via the intrinsic mitochondrial pathway.[4]

Protocol: Annexin V/PI Staining by Flow Cytometry This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment: Treat cells with sclareolide at 1x and 2x its IC50 value for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

-

Interpretation: Viable cells (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Mechanistic Elucidation: Cell Cycle Analysis

Sclareolide can halt cell proliferation by inducing cell cycle arrest, often at the G0/G1 phase.[7][16] This prevents cells from entering the DNA synthesis (S) phase.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Treatment: Treat cells with sclareolide at its IC50 value for 24 or 48 hours.

-

Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Antimicrobial Activity Screening

Scientific Rationale

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Natural products like sclareolide are a promising source.[9][17] The fundamental goal of antimicrobial screening is to determine the lowest concentration of the compound that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[18][19]

Experimental Workflow for Antimicrobial Screening

Caption: A streamlined workflow for assessing the antimicrobial efficacy of sclareolide.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the MIC and is considered a reference method.[18][20]

Protocol: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilution: Add 50 µL of a concentrated sclareolide solution (e.g., 2048 µg/mL in broth with a co-solvent like DMSO) to the first well. Perform a two-fold serial dilution across the plate.

-

Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension and add 50 µL to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of sclareolide that completely inhibits visible bacterial growth.[19]

Data Presentation: Sclareolide Antibacterial Profile

| Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 25923 | Value to be determined |

| Escherichia coli | ATCC 25922 | Value to be determined |

| Pseudomonas aeruginosa | ATCC 27950 | Value to be determined |

| Cryptococcus neoformans | H99 | 16 |

Literature indicates sclareolide has activity against the listed bacteria and provides a specific MIC for C. neoformans.[9][21]

Part 4: Anti-inflammatory Activity Screening

Scientific Rationale

Chronic inflammation is a key driver of numerous diseases.[22] A common in vitro model to screen for anti-inflammatory potential involves using macrophages (like the RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[23] This stimulation leads to the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α), which can be quantified to assess the efficacy of a test compound.[7][23]

Experimental Workflow for Anti-inflammatory Screening

Caption: A standard workflow for evaluating in vitro anti-inflammatory activity.

Key Assays for Inflammatory Mediators

Protocol: Nitric Oxide (NO) Measurement using Griess Reagent

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of sclareolide for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response. Include a control group with cells + LPS only.

-

Incubation: Incubate for 24 hours.

-

Griess Assay: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. The amount of NO is proportional to the intensity of the color development.[23]

-

Cytotoxicity Check: It is crucial to run a parallel viability assay (e.g., MTT) to ensure that the reduction in NO is not due to sclareolide-induced cell death.

Data Presentation: Sclareolide Anti-inflammatory Profile

| Sclareolide Conc. (µM) | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | Cell Viability (%) |

|---|---|---|---|

| 0 (LPS only) | 100 | 100 | 100 |

| 10 | Value to be determined | Value to be determined | Value to be determined |

| 25 | Value to be determined | Value to be determined | Value to be determined |

| 50 | Value to be determined | Value to be determined | Value to be determined |

Part 5: Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy for the comprehensive biological screening of sclareolide. The proposed workflows provide a logical progression from initial hit identification to deeper mechanistic understanding of its anticancer, antimicrobial, and anti-inflammatory properties. The emphasis on explaining the causality behind each step ensures that the generated data is not only accurate but also scientifically meaningful.

Future research should focus on:

-

Synergistic Effects: Investigating whether sclareolide can enhance the efficacy of existing anticancer drugs or antibiotics, a property that has been reported for both sclareolide and its precursor.[2][16][24]

-

In Vivo Validation: Promising in vitro results must be validated in preclinical animal models to assess bioavailability, toxicity, and therapeutic efficacy.[25]

-

Structural Analogs: The sclareolide scaffold is an excellent starting point for medicinal chemistry efforts to synthesize derivatives with improved potency and selectivity.[2][26]

By following a systematic and scientifically rigorous screening approach, the full therapeutic potential of sclareolide can be effectively unlocked for future drug development initiatives.

Part 6: References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. 18

-

Chemsrc. (n.d.). Sclareolide | CAS#:564-20-5. --INVALID-LINK--

-

Bhatt, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes: Investigating Sclareolide-Induced Apoptosis in Tumor Cells. --INVALID-LINK--

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. --INVALID-LINK--

-

Ashraf, M. U., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1165, 1-10. --INVALID-LINK--

-

World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. --INVALID-LINK--

-

Biosynth. (n.d.). Sclareolide | 564-20-5 | FS34059. --INVALID-LINK--

-

Selleck Chemicals. (n.d.). Sclareolide. --INVALID-LINK--

-

Scilit. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. --INVALID-LINK--

-

Frontiers. (2022). The bioactivities of sclareol: A mini review. Frontiers in Pharmacology. --INVALID-LINK--

-

National Institutes of Health (NIH). (2022). The bioactivities of sclareol: A mini review. PMC. --INVALID-LINK--

-

TargetMol. (n.d.). Sclareolide | Antibacterial. --INVALID-LINK--

-

MDPI. (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules. --INVALID-LINK--

-

National Institutes of Health (NIH). (2024). Sclareolide as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action. PMC. --INVALID-LINK--

-

PubMed. (2023). Sclareol induces cell cycle arrest and ROS-mediated apoptosis and ferroptosis in lung adenocarcinoma cells. Journal of Biochemical and Molecular Toxicology. --INVALID-LINK--

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. --INVALID-LINK--

-

Thieme Connect. (n.d.). Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. --INVALID-LINK--

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. --INVALID-LINK--

-

PubMed. (2006). Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs. Biomedicine & Pharmacotherapy. --INVALID-LINK--

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. --INVALID-LINK--

-

Karger. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Frontiers of Radiation Therapy and Oncology. --INVALID-LINK--

-

ResearchGate. (n.d.). Sclareol‐induced cell cycle arrest and a decrease in p21 expression in CRC cells. --INVALID-LINK--

-

MDPI. (2024). Sclareolide as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action. Journal of Fungi. --INVALID-LINK--

-

ResearchGate. (n.d.). Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs | Request PDF. --INVALID-LINK--

-

MDPI. (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules. --INVALID-LINK--

-

PubMed. (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules. --INVALID-LINK--

-

MedchemExpress. (n.d.). Sclareolide | Antibacterial Agent. --INVALID-LINK--

-

Longdom Publishing. (2016). Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Journal of Pharmacognosy & Natural Products. --INVALID-LINK--

-

National Institutes of Health (NIH). (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC. --INVALID-LINK--

-

National Institutes of Health (NIH). (2017). Sclareol inhibits cell proliferation and sensitizes cells to the antiproliferative effect of bortezomib via upregulating the tumor suppressor caveolin-1 in cervical cancer cells. PMC. --INVALID-LINK--

-

ResearchGate. (n.d.). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. --INVALID-LINK--

-

National Institutes of Health (NIH). (2021). Naturally Occurring Sclareol Diterpene Augments the Chemosensitivity of Human Hela Cervical Cancer Cells... PMC. --INVALID-LINK--

-

MDPI. (2022). In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. ChemProc. --INVALID-LINK--

-

MDPI. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. --INVALID-LINK--

-

OncoReview. (2021). Sclareol and cancer prevention: a mini-review. --INVALID-LINK--

-

ResearchGate. (n.d.). Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. --INVALID-LINK--

-

ResearchGate. (n.d.). Chemicals structures of sclareolide (1) and their derivatives compounds 2, 4, 16-19. --INVALID-LINK--

-

National Institutes of Health (NIH). (2024). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata... PMC. --INVALID-LINK--

-

ResearchGate. (n.d.). Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. --INVALID-LINK--

-

National Institutes of Health (NIH). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. --INVALID-LINK--

-

ResearchGate. (n.d.). Antimicrobial activity of sclareol. --INVALID-LINK--

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Sclareolide | 564-20-5 | FS34059 | Biosynth [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sclareolide | Antibacterial | TargetMol [targetmol.com]

- 7. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]

- 8. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sclareolide | CAS#:564-20-5 | Chemsrc [chemsrc.com]

- 10. Sclareolide as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. woah.org [woah.org]

- 18. mdpi.com [mdpi.com]

- 19. apec.org [apec.org]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. researchgate.net [researchgate.net]

- 22. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 23. longdom.org [longdom.org]

- 24. researchgate.net [researchgate.net]

- 25. iv.iiarjournals.org [iv.iiarjournals.org]

- 26. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Interaction of Sclareol Glycol with Dopamine Receptors

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for investigating the potential interaction between the diterpene sclareol glycol and the dopaminergic system. Drawing from established evidence of dopamine-related behavioral effects, this document outlines a multi-tiered experimental approach, from in vitro receptor profiling to in vivo functional assessments, to elucidate the mechanism of action and therapeutic potential of this compound.

Part 1: Foundational Knowledge and Rationale

Introduction to this compound

This compound is a labdane diterpene, a derivative of the more widely studied compound, sclareol. Sclareol, originally isolated from Salvia sclarea (clary sage), is known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2]. Both compounds share a core bicyclic diterpene structure, suggesting a potential overlap in their pharmacological profiles. However, the addition of a glycol functional group in this compound alters its polarity and steric properties, which could significantly influence its interaction with biological targets. While research on this compound is limited, preliminary studies have demonstrated its ability to influence dopamine-related behaviors, forming the basis for this investigative guide[3].

The Dopaminergic System: A Critical CNS Target

The dopamine system is a crucial neuromodulatory network in the central nervous system, governing functions such as motor control, motivation, reward, and cognitive function. It is primarily mediated by five G-protein coupled receptor subtypes, broadly classified into two families:

-

D1-like receptors (D1 and D5): Typically coupled to Gαs proteins, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

D2-like receptors (D2, D3, and D4): Generally coupled to Gαi proteins, their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.

Dysregulation of the dopaminergic system is implicated in numerous neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, depression, and addiction. Consequently, dopamine receptors are major targets for drug development.

The Investigative Hypothesis

Initial behavioral pharmacology studies have shown that this compound modulates dopamine-related activities[3]. Specifically, it has been observed to:

-

Increase locomotor activity in mice.

-

Enhance apomorphine-induced stereotypy.

-

Exhibit a biphasic effect on haloperidol-induced catalepsy, decreasing it at low doses and increasing it at higher doses.

These findings strongly suggest an interaction with the dopaminergic transmission pathway, potentially involving both presynaptic autoreceptors and postsynaptic receptors[3]. Furthermore, studies on the parent compound, sclareol, and essential oils containing it, have shown that its antidepressant-like effects are blocked by dopamine D1 and D2 receptor antagonists, reinforcing the link between this structural class and the dopamine system[4][5].

Therefore, the central hypothesis of this guide is that This compound directly interacts with one or more dopamine receptor subtypes to modulate their activity, leading to the observed behavioral effects. This guide outlines a systematic approach to test this hypothesis.

Part 2: A Phased Experimental Protocol for Elucidating Mechanism of Action

This section details a logical, multi-phase research plan designed to comprehensively characterize the interaction between this compound and dopamine receptors. Each phase builds upon the last, creating a self-validating system where in vitro findings are correlated with in vivo outcomes.

Phase 1: In Vitro Receptor Profiling

Core Objective: To determine if this compound directly binds to dopamine receptor subtypes and to characterize the nature of this interaction (agonist, antagonist, or modulator).

Experimental Protocol 1: Radioligand Binding Assays

-

Causality and Rationale: This is the foundational experiment to establish direct physical interaction. By competing with a known high-affinity radiolabeled ligand, we can determine the binding affinity (Ki) of this compound for each of the five human dopamine receptor subtypes (D1, D2, D3, D4, D5). A high affinity for a specific subtype would provide a clear direction for subsequent functional studies.

-

Step-by-Step Methodology:

-

Preparation of Receptor Membranes: Utilize commercially available cell lines (e.g., HEK293 or CHO) stably expressing individual recombinant human dopamine receptor subtypes. Harvest cells and prepare crude membrane fractions via differential centrifugation.

-

Competitive Binding Reaction: In a 96-well plate, combine receptor membranes, a specific radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

-

D1-like Radioligand: [³H]-SCH23390

-

D2-like Radioligand: [³H]-Raclopride or [³H]-Spiperone

-

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

-

Experimental Protocol 2: Functional Activity Assays (cAMP Measurement)

-

Causality and Rationale: Binding does not equate to function. This assay determines the functional consequence of this compound binding. It will classify the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.

-

Step-by-Step Methodology:

-

Cell Culture: Use the same stable cell lines expressing individual dopamine receptor subtypes as in the binding assay.

-

Agonist Mode: Treat cells with increasing concentrations of this compound.

-

Antagonist Mode: Pre-incubate cells with increasing concentrations of this compound before adding a known dopamine receptor agonist (e.g., SKF-81297 for D1, Quinpirole for D2) at its EC80 concentration.

-

cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis:

-

In agonist mode, plot cAMP levels against this compound concentration to determine the EC50 (potency) and Emax (efficacy).

-

In antagonist mode, plot the agonist's response against the this compound concentration to determine the IC50.

-

-

Data Presentation: Summary of In Vitro Profile

All quantitative data from these experiments should be summarized in a clear, structured table.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (Emax, %) |

| D1 | Value | Agonist/Antagonist/None | Value | Value |

| D2 | Value | Agonist/Antagonist/None | Value | Value |

| D3 | Value | Agonist/Antagonist/None | Value | Value |

| D4 | Value | Agonist/Antagonist/None | Value | Value |

| D5 | Value | Agonist/Antagonist/None | Value | Value |

Visualization: In Vitro Profiling Workflow

Caption: Workflow for in vitro characterization of this compound.

Phase 2: In Vivo Behavioral Pharmacology

Core Objective: To validate the functional relevance of the in vitro findings in a whole-organism context and to correlate receptor interaction with behavioral outcomes. The experimental design will be guided by the results of Phase 1.

Experimental Protocol: Mechanistic Probe of Dopamine-Mediated Behaviors

-

Causality and Rationale: This protocol aims to confirm that the behavioral effects of this compound are mediated through the specific dopamine receptor subtype identified in Phase 1. By pre-treating animals with selective antagonists for that receptor, we can test if the effects of this compound are blocked or attenuated. This provides a causal link between receptor interaction and behavior. The initial study showing this compound's effect on locomotion and stereotypy serves as a strong foundation for this protocol[3].

-

Step-by-Step Methodology:

-

Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats, as they are standard models for these behavioral tests.

-

Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to experiments.

-

Experimental Groups (Example based on a hypothetical D2 antagonist finding):

-

Group 1: Vehicle (Control)

-

Group 2: this compound (Effective dose determined from pilot studies)

-

Group 3: D2 Receptor Antagonist (e.g., Haloperidol) + Vehicle

-

Group 4: D2 Receptor Antagonist + this compound

-

-

Drug Administration: Administer the antagonist (or its vehicle) intraperitoneally (i.p.) 30 minutes before administering this compound (or its vehicle).

-

Behavioral Testing (Select based on in vitro profile):

-

Open Field Test (for locomotor activity): 30 minutes after this compound administration, place the animal in an open field arena. Use automated tracking software to record total distance traveled, time spent in the center vs. periphery, and rearing frequency for 30-60 minutes.

-

Apomorphine-Induced Stereotypy: 30 minutes after this compound administration, administer a dopamine agonist like apomorphine. Score the intensity of stereotyped behaviors (e.g., sniffing, gnawing, licking) at regular intervals.

-

-

Data Analysis: Use ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare behavioral measures between the groups. A significant interaction between the antagonist and this compound would confirm a dopamine-mediated mechanism.

-

Data Presentation: Summary of Behavioral Outcomes

| Treatment Group | Total Distance Traveled (m) | Stereotypy Score (mean) |

| Vehicle | Value ± SEM | Value ± SEM |

| This compound | Value ± SEM | Value ± SEM |

| Antagonist + Vehicle | Value ± SEM | Value ± SEM |

| Antagonist + this compound | Value ± SEM | Value ± SEM |

Visualization: In Vivo Experimental Design

Caption: Experimental design for in vivo mechanistic validation.

Part 3: Synthesis, Interpretation, and Future Directions

A Self-Validating System

Broader Context and Alternative Mechanisms

While the focus is on direct dopamine receptor interaction, it is crucial to consider other possibilities. For instance, some research suggests sclareol may act as an inhibitor of L-type voltage-gated calcium channels (CaV1.3), which can modulate the activity of dopamine neurons[6][7]. However, other studies have questioned the potency and selectivity of this action[8]. This compound's effects could also be indirect, potentially involving modulation of dopamine synthesis, release, or reuptake via the dopamine transporter (DAT). If direct binding and functional modulation are weak or absent in Phase 1, these alternative mechanisms should be investigated using appropriate assays (e.g., synaptosomal [³H]-dopamine uptake assays).

Future Directions and Therapeutic Potential

The results of this investigation will pave the way for several future research avenues:

-